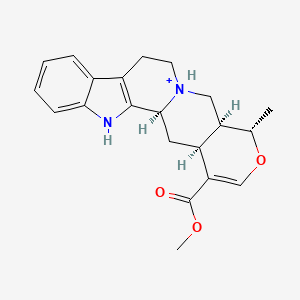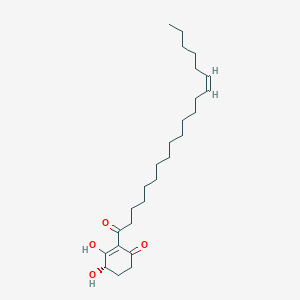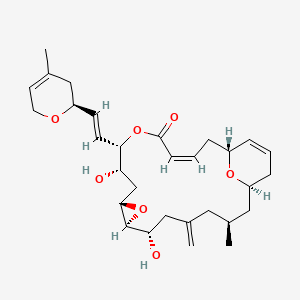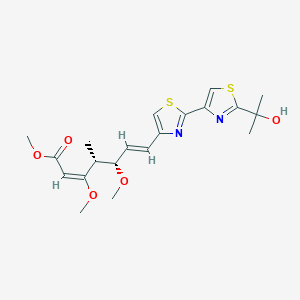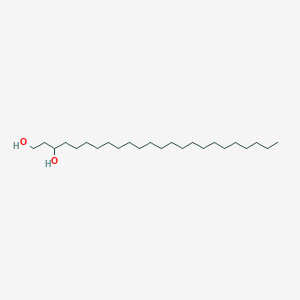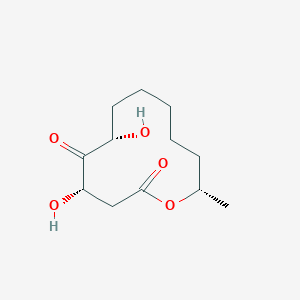
Pandangolide 1a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pandangolide 1a is a hexaketide lactone isolated from the sponge-associated fungus Cladosporium sp. It is a diastereoisomer of pandangolide 1. It has a role as a metabolite. It is a hexaketide, a secondary alpha-hydroxy ketone and a macrolide.
Aplicaciones Científicas De Investigación
1. Source and Structure
Pandangolide 1a is a hexaketide metabolite derived from marine and terrestrial sources. It was isolated from the ethyl acetate extract of the fungus Cladosporium sp., associated with the Red Sea sponge Niphates rowi, and characterized using NMR techniques and mass spectrometry (Gesner et al., 2005). Another study reported the isolation of pandangolide 1 from Cladosporium oxysporum, an endophyte of the terrestrial plant Alyxia reinwardtii, signifying its presence in diverse ecological niches (Hartanti et al., 2015).
2. Biogenetic Considerations
Research on pandangolide 1a involves understanding its biogenetic origins and structural revisions. A study focused on the 12-membered macrolides thiocladospolides A-D, isolated from Cladosporium cladosporioides, included pandangolide 3 for comparison and structural analysis (Zhang et al., 2019).
3. Synthetic Strategies
The total synthesis of pandangolide 1 has been a subject of research, highlighting the challenges and methodologies in chemically reproducing complex natural compounds. An 18-step synthetic strategy from 1,3-propane diol was developed for pandangolide 1, utilizing techniques like Sharpless asymmetric dihydroxylation and Grubbs ring closing metathesis (Reddy et al., 2019).
4. Antimicrobial Potential
Some studies have investigated the antimicrobial properties of compounds related to pandangolide 1a. For instance, compounds isolated from Cladosporium herbarum, including pandangolide 3, showed antimicrobial activity against Bacillus subtilis and Staphylococcus aureus (Jadulco et al., 2001). This suggests potential applications in combating bacterial infections.
Propiedades
Nombre del producto |
Pandangolide 1a |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(4S,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione |
InChI |
InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10-/m0/s1 |
Clave InChI |
LSLSZASQWJAEHT-GUBZILKMSA-N |
SMILES isomérico |
C[C@H]1CCCCC[C@@H](C(=O)[C@H](CC(=O)O1)O)O |
SMILES canónico |
CC1CCCCCC(C(=O)C(CC(=O)O1)O)O |
Sinónimos |
pandangolide 1 pandangolide 1a |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
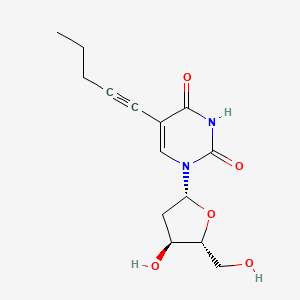
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
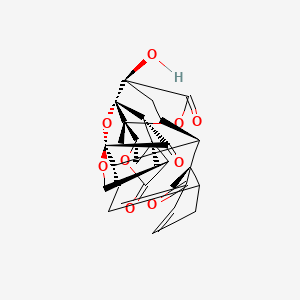
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)

